3-(1,3-Benzodioxol-5-yl)-1-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one
Description
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Properties
Molecular Formula |
C20H16O4S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(furan-2-yl)-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C20H16O4S/c21-16(17-7-4-10-22-17)12-20(25-15-5-2-1-3-6-15)14-8-9-18-19(11-14)24-13-23-18/h1-11,20H,12-13H2 |
InChI Key |
IKCVOJGVQWFWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC=CO3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-(1,3-Benzodioxol-5-yl)-1-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 315.37 g/mol. The structure features a benzodioxole moiety, a furan ring, and a phenylsulfanyl group, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential antioxidant properties.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cells.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
Antioxidant Activity
A study evaluated the antioxidant potential of related compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that the compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Test Compound | 25 ± 2.5 | 30 ± 3.0 |
| Ascorbic Acid | 20 ± 1.5 | 25 ± 2.0 |
Anticancer Activity
In vitro studies on human breast cancer MCF-7 cells demonstrated that the compound induced apoptosis and inhibited cell migration. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 ± 1.0 | Apoptosis induction |
| HCT116 | 18 ± 1.5 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. The compound showed notable activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial investigated the effects of the compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after three months of treatment.
- Case Study on Antimicrobial Effects : A study assessed the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients showed improvement within one week of treatment, suggesting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
